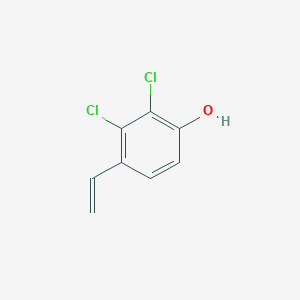
2,3-Dichloro-4-ethenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-ethenylphenol is an organic compound characterized by the presence of two chlorine atoms, an ethenyl group, and a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethenylphenol typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 4-ethenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. This includes the initial formation of 4-ethenylphenol followed by chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2,3-Dichloro-4-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding hydroquinones.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Amino or thiol-substituted phenols
科学的研究の応用
2,3-Dichloro-4-ethenylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its reactive phenol group
作用機序
The mechanism of action of 2,3-Dichloro-4-ethenylphenol involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved include oxidative stress induction and disruption of membrane integrity .
類似化合物との比較
2,4-Dichlorophenol: Similar in structure but lacks the ethenyl group.
2,3-Dichlorophenol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Ethenylphenol: Lacks the chlorine atoms, resulting in different chemical properties.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
特性
CAS番号 |
61482-57-3 |
|---|---|
分子式 |
C8H6Cl2O |
分子量 |
189.04 g/mol |
IUPAC名 |
2,3-dichloro-4-ethenylphenol |
InChI |
InChI=1S/C8H6Cl2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 |
InChIキー |
ZKWMNZRMWAYCIN-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=C(C=C1)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



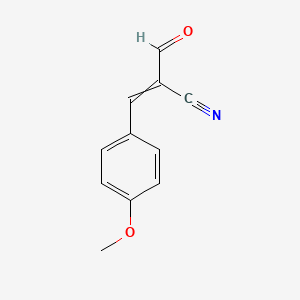
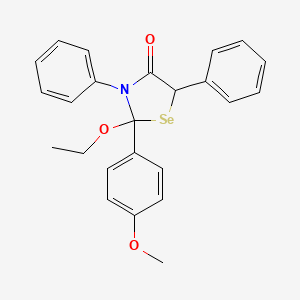



![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
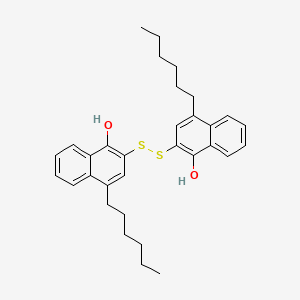
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
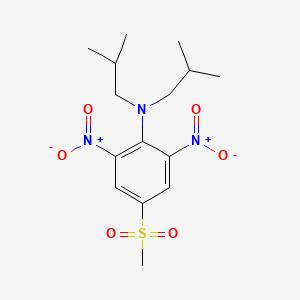
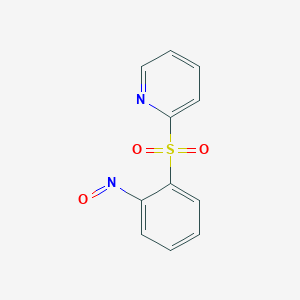
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
